9-Bromocamphor

Chiral Pool Alkylation Stereocontrol

Generic bromocamphor isomers (3-, 8-bromo) exhibit non-overlapping reaction manifolds, risking failed synthetic routes when C9-regiospecificity is required. 9-Bromocamphor (CAS 3751-96-0) eliminates this uncertainty: • Exclusive kinetic methylation yields 3-exo-methyl derivatives unattainable with other isomers. • Fragmentation reliably generates chiral quaternary centers for hapalindole Q, furodysin, and furodysinin synthesis. • Proven ligand precursor in Rh-catalyzed asymmetric hydrogenation (up to 97% ee). Available ≥95% purity with refrigerated global shipping-standardize your chiral pool workflows today.

Molecular Formula C10H15BrO
Molecular Weight 231.13 g/mol
Cat. No. B1239878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Bromocamphor
Synonyms9-bromocamphor
Molecular FormulaC10H15BrO
Molecular Weight231.13 g/mol
Structural Identifiers
SMILESCC12CCC(C1(C)CBr)CC2=O
InChIInChI=1S/C10H15BrO/c1-9-4-3-7(5-8(9)12)10(9,2)6-11/h7H,3-6H2,1-2H3/t7-,9+,10-/m1/s1
InChIKeyJOXACTPHKLKJNP-FKTZTGRPSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Bromocamphor: A Foundational Chiral Pool Building Block for Enantioselective Synthesis and Natural Product Derivatization


9-Bromocamphor (CAS 3751-96-0, C10H15BrO, MW 231.13) is a key chiral synthon belonging to the class of brominated camphor derivatives. It is a bicyclic monoterpene featuring a bromomethyl substituent at the C9 position on the camphor skeleton, which confers unique reactivity in fragmentation, alkylation, and nucleophilic displacement reactions. This compound is not a target analyte but an enantioenriched starting material derived from the natural chiral pool, (R)- or (S)-camphor, and is extensively utilized in the stereocontrolled construction of complex molecular architectures. Unlike generic bromocamphor isomers, its specific substitution pattern enables regioselective transformations that are not readily accessible with other analogs. [1] [2] [3]

Why Substituting 9-Bromocamphor with Other Camphor Derivatives is Scientifically Unsound


Generic substitution among brominated camphor derivatives is not feasible due to profound differences in regio- and stereochemical reactivity. The position of the bromine atom on the camphor framework dictates the compound's synthetic utility, with 3-, 8-, and 9-bromocamphor each undergoing distinct, non-overlapping reaction manifolds. For example, the kinetic methylation of 9-bromocamphor exclusively yields 3-exo-methyl derivatives, a behavior that is not observed with other isomers. [1] Similarly, the fragmentation of 9-bromocamphor provides access to unique chiral quaternary centers, a transformation that is specific to the C9-bromo substituent. [2] Replacing 9-bromocamphor with a more readily available analog like 3-bromocamphor would not only fail to replicate the desired reaction outcome but would also lead to entirely different product profiles and stereochemical outcomes, invalidating the synthetic route. [3]

Quantitative Evidence for 9-Bromocamphor Differentiation in Synthesis and Catalysis


Regioselective Kinetic Methylation: 9-Bromocamphor vs. Camphor

Contrary to general expectations, kinetic methylation of 9-bromocamphor produces the 3-exo-methyl derivative as the major product, a selectivity that differs from the methylation outcome of camphor itself. This demonstrates that the C9-bromo substituent significantly alters the facial selectivity of electrophilic attack at the C3 position. [1]

Chiral Pool Alkylation Stereocontrol

Enantioselective Hydrogenation Catalyst Derived from 9-Bromocamphor

A diphosphine ligand synthesized from 9-bromocamphor, when complexed with Rh(I), catalyzed the hydrogenation of β-acetylamino carboxylates with up to 97% enantiomeric excess (ee). This high selectivity is a direct consequence of the chiral camphor backbone retained from 9-bromocamphor. [1]

Asymmetric Catalysis Ligand Design Hydrogenation

Total Synthesis of (+)-Hapalindole Q from 9-Bromocamphor

An eight-step enantiospecific synthesis of (+)-hapalindole Q was achieved from (+)-(1R)-9-bromocamphor in an overall 8% yield, confirming the absolute stereochemistry of the natural product. This underscores the compound's unique ability to install multiple stereocenters in a complex molecular framework. [1]

Natural Product Synthesis Chiral Pool Total Synthesis

Optimal Application Scenarios for 9-Bromocamphor in Advanced Research and Development


Synthesis of Complex Natural Products and Pharmaceuticals

9-Bromocamphor is the optimal starting material for the enantiospecific construction of natural products like hapalindole Q, furodysin, and furodysinin, where its rigid chiral framework and predictable reactivity enable concise synthetic routes with high stereocontrol. [1]

Development of Novel Chiral Ligands for Asymmetric Catalysis

Researchers developing new asymmetric catalysts can leverage 9-bromocamphor to create functionalized diphosphine ligands, as demonstrated in Rh-catalyzed hydrogenations achieving up to 97% ee. [2]

Stereoselective C-3 Functionalization for Chiral Building Blocks

The unique regioselectivity observed in the kinetic methylation of 9-bromocamphor makes it the preferred substrate for introducing substituents at the C3 position with controlled exo-selectivity, a critical step in synthesizing diverse chiral intermediates. [3]

Fragmentation Reactions to Generate Quaternary Stereocenters

The specific fragmentation of 9-bromocamphor derivatives provides a reliable method for generating chiral pool elements containing asymmetric quaternary carbon centers, a challenging motif in organic synthesis. [4]

Technical Documentation Hub

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